5-(3-Bromophenoxy)-thiophene-2-carbonitrile
Overview
Description
5-(3-Bromophenoxy)-thiophene-2-carbonitrile is an organic compound that features a thiophene ring substituted with a bromophenoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenoxy)-thiophene-2-carbonitrile typically involves the nucleophilic aromatic substitution of a thiophene derivative with 3-bromophenol. The reaction is carried out under mild basic conditions, often using cesium carbonate (Cs2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction mixture is heated to around 80°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenoxy)-thiophene-2-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophenes, while oxidation and reduction can lead to different oxidation states of the thiophene ring.
Scientific Research Applications
5-(3-Bromophenoxy)-thiophene-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenoxy)-thiophene-2-carbonitrile is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to these targets, while the thiophene ring can participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
5-(3-Bromophenoxy)-octahydrocyclopenta[c]pyrrole-2-carboxylic acid: Another compound with a bromophenoxy group, but with a different core structure.
1-(3-Bromophenoxy)acetone: Features a bromophenoxy group attached to an acetone moiety.
Uniqueness
5-(3-Bromophenoxy)-thiophene-2-carbonitrile is unique due to its combination of a thiophene ring and a carbonitrile group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(3-bromophenoxy)thiophene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNOS/c12-8-2-1-3-9(6-8)14-11-5-4-10(7-13)15-11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNRZWSQENDALD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=CC=C(S2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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